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molecular formula C10H8N2O2 B8500534 2-Phenyl-1h-pyrimidine-4,6-dione

2-Phenyl-1h-pyrimidine-4,6-dione

Cat. No. B8500534
M. Wt: 188.18 g/mol
InChI Key: BXXMMIMXZYATIO-UHFFFAOYSA-N
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Patent
US03940395

Procedure details

Wherein R1, R2 and R3 are defined as above. The cyclization reaction between the commercially available diethyl malonate and an appropriate benzamidine is effected by refluxing a substantially equimolar mixture of these reactants in a reaction-inert solvent, such as ethanol, in the presence of sodium metal for a period of about two to about five hours. After the reaction is complete, the reaction mixture is filtered, the filter cake dissolved in water and precipitated by acidification to afford a 2-phenyl-4,6-(1H,5H)-pyrimidinedione (I).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=O)[CH2:2][C:3]([O:5]CC)=O.[C:12]([NH2:20])(=[NH:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Na]>C(O)C>[C:13]1([C:12]2[NH:20][C:3](=[O:5])[CH2:2][C:1](=[O:9])[N:19]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |^1:20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing
ADDITION
Type
ADDITION
Details
a substantially equimolar mixture of these reactants in a reaction-inert solvent
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
DISSOLUTION
Type
DISSOLUTION
Details
the filter cake dissolved in water
CUSTOM
Type
CUSTOM
Details
precipitated by acidification

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC(CC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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